An In-depth Spectroscopic Data Interpretation of (Z)-3-Methyl-hex-3-ene for Researchers and Drug Development Professionals
An In-depth Spectroscopic Data Interpretation of (Z)-3-Methyl-hex-3-ene for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for (Z)-3-Methyl-hex-3-ene, a volatile organic compound. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize spectroscopic techniques for molecular characterization. The guide presents a detailed interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data. All quantitative information is summarized in structured tables for ease of comparison. Furthermore, detailed experimental protocols for the acquisition of these spectra are provided, alongside visual diagrams generated using Graphviz to illustrate key concepts and structural relationships.
Introduction
(Z)-3-Methyl-hex-3-ene is an unsaturated hydrocarbon with the molecular formula C₇H₁₄. Its structure, characterized by a cis-configuration around a trisubstituted double bond, gives rise to a unique spectroscopic signature. Accurate interpretation of its ¹H NMR, ¹³C NMR, IR, and Mass spectra is crucial for its identification and characterization in various chemical and pharmaceutical applications. This guide aims to provide a detailed walkthrough of the spectroscopic data associated with this compound.
Spectroscopic Data
The following sections present the quantitative data obtained from various spectroscopic techniques for (Z)-3-Methyl-hex-3-ene.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. Due to the unavailability of experimentally verified ¹H NMR data in publicly accessible databases, the following chemical shifts and coupling constants are predicted using advanced computational algorithms.
Table 1: Predicted ¹H NMR Spectroscopic Data for (Z)-3-Methyl-hex-3-ene
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J) in Hz |
| ~5.25 | t | 1H | =CH- (C4-H) | J = 7.1 Hz |
| ~2.05 | m | 2H | =C-CH₂- (C5-H₂) | - |
| ~1.65 | s | 3H | =C-CH₃ (C3-CH₃) | - |
| ~1.60 | d | 3H | =C-CH₃ (C7-H₃) | J = 1.3 Hz |
| ~0.95 | t | 3H | -CH₂-CH₃ (C6-H₃) | J = 7.5 Hz |
| ~0.90 | t | 3H | -CH₂-CH₃ (C1-H₃) | J = 7.5 Hz |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the different carbon environments within a molecule.
Table 2: ¹³C NMR Spectroscopic Data for (Z)-3-Methyl-hex-3-ene
| Chemical Shift (δ) ppm | Carbon Atom Assignment |
| 136.0 | C3 |
| 125.0 | C4 |
| 34.0 | C5 |
| 23.0 | C2 |
| 21.0 | C7 |
| 14.0 | C1 |
| 13.0 | C6 |
| Note: Data sourced from publicly available spectral databases.[1] |
Fourier-Transform Infrared (FTIR) Spectroscopy
Infrared spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation. The gas-phase IR spectrum of (Z)-3-Methyl-hex-3-ene is available from the NIST WebBook.[2]
Table 3: Key IR Absorption Bands for (Z)-3-Methyl-hex-3-ene
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2965 | Strong | C-H stretch (sp³ C-H) |
| ~2875 | Medium | C-H stretch (sp³ C-H) |
| ~1665 | Medium | C=C stretch (alkene) |
| ~1460 | Medium | C-H bend (CH₂ and CH₃) |
| ~840 | Medium | =C-H bend (trisubstituted) |
| Note: Approximate peak positions derived from the NIST gas-phase IR spectrum. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining the molecular weight and elemental composition. The electron ionization mass spectrum of (Z)-3-Methyl-hex-3-ene is available from the NIST WebBook.[3]
Table 4: Major Fragments in the Mass Spectrum of (Z)-3-Methyl-hex-3-ene
| m/z | Relative Intensity | Possible Fragment Ion |
| 98 | ~20% | [M]⁺ (Molecular Ion) |
| 83 | ~30% | [M - CH₃]⁺ |
| 69 | ~100% | [M - C₂H₅]⁺ (Base Peak) |
| 55 | ~60% | [C₄H₇]⁺ |
| 41 | ~70% | [C₃H₅]⁺ |
| Note: m/z values and relative intensities are approximate and based on the NIST mass spectrum. |
Experimental Protocols
The following sections detail the general experimental methodologies for acquiring the spectroscopic data presented.
NMR Spectroscopy
Sample Preparation: For ¹H and ¹³C NMR analysis of a volatile liquid like (Z)-3-Methyl-hex-3-ene, the sample is typically dissolved in a deuterated solvent (e.g., CDCl₃) to a concentration of approximately 5-25 mg/mL in a standard 5 mm NMR tube.
¹H NMR Spectroscopy Protocol:
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The spectrometer is tuned to the proton frequency (e.g., 400 MHz).
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A standard one-pulse sequence is used.
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Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.
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Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.
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The free induction decay (FID) is processed with an exponential window function and Fourier transformed.
¹³C NMR Spectroscopy Protocol:
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The spectrometer is tuned to the carbon-13 frequency (e.g., 100 MHz).
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A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).
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A wider spectral width of approximately 200-220 ppm is used.
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A longer relaxation delay (e.g., 2-10 seconds) may be necessary for quaternary carbons.
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A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
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The FID is processed and Fourier transformed in a similar manner to the ¹H spectrum.
FTIR Spectroscopy
For a volatile liquid, FTIR analysis can be performed using a liquid cell or the Attenuated Total Reflectance (ATR) technique.
Liquid Cell Protocol:
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A demountable or sealed liquid cell with infrared-transparent windows (e.g., NaCl or KBr) is used.
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A drop of the neat liquid sample is placed between the windows, and the cell is assembled.
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A background spectrum of the empty cell is recorded.
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The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.
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The final spectrum is presented in terms of transmittance or absorbance.
ATR-FTIR Protocol:
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The ATR crystal (e.g., diamond or zinc selenide) is cleaned.
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A background spectrum of the clean, empty crystal is recorded.
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A small drop of the sample is placed directly onto the ATR crystal.
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The sample spectrum is then recorded.
Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing volatile compounds like (Z)-3-Methyl-hex-3-ene.
GC-MS Protocol:
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Sample Introduction: A small volume of the neat liquid or a dilute solution in a volatile solvent is injected into the GC.
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Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., a non-polar DB-5 or similar). The oven temperature is programmed to ramp from a low initial temperature (e.g., 40 °C) to a final temperature (e.g., 250 °C) to ensure good separation.
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Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer.
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Ionization: Electron Ionization (EI) at 70 eV is typically used to generate ions.
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Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
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Detection: The detector records the abundance of each ion, generating a mass spectrum.
Visualization of Spectroscopic Data Interpretation
The following diagrams illustrate the relationships between the spectroscopic data and the molecular structure of (Z)-3-Methyl-hex-3-ene.
Caption: Workflow of Spectroscopic Analysis.
Caption: Fragmentation Pathway in Mass Spectrometry.
Conclusion
This technical guide has provided a detailed overview of the spectroscopic data for (Z)-3-Methyl-hex-3-ene. By presenting the ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry data in a structured and accessible format, along with the relevant experimental protocols and visual aids, this document serves as a valuable resource for scientists and researchers. The comprehensive interpretation of these spectra is fundamental for the unambiguous identification and characterization of this compound in complex mixtures and for its application in various fields, including drug discovery and development.
